3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid involves several steps. One common method includes the reaction of diethyl phosphite with an appropriate oxazole derivative under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid can be compared with other similar compounds such as:
Diethyl benzylphosphonates: These compounds also contain the diethoxyphosphoryl group and have similar applications.
Phosphoramidates: These compounds have a phosphoramidate group and are known for their biological activities.
Boronic acids: These compounds are used in various chemical reactions and have applications in medicine and industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
885961-53-5 |
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Molecular Formula |
C10H16NO8P |
Molecular Weight |
309.21 g/mol |
IUPAC Name |
3-(diethoxyphosphorylmethyl)-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C10H16NO8P/c1-3-17-20(16,18-4-2)5-6-7(9(12)13)8(10(14)15)19-11-6/h7-8H,3-5H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
LSFOKTYAEBELII-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NOC(C1C(=O)O)C(=O)O)OCC |
Origin of Product |
United States |
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